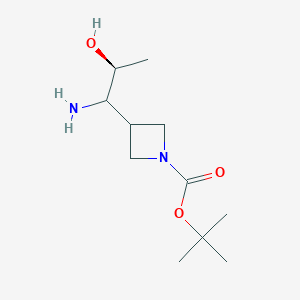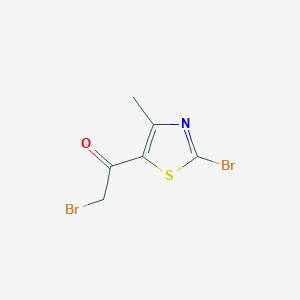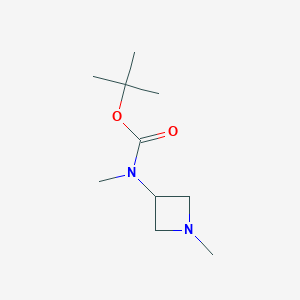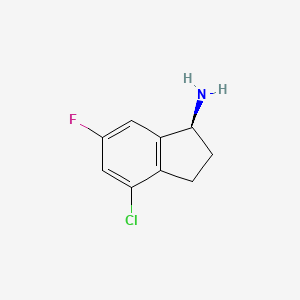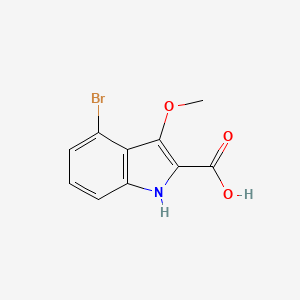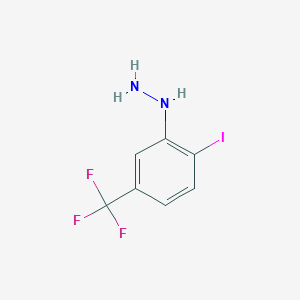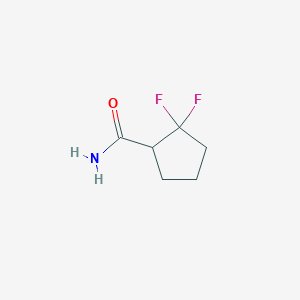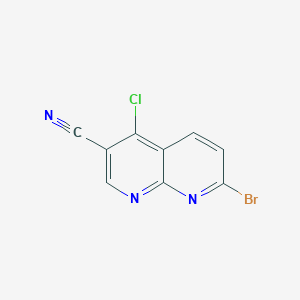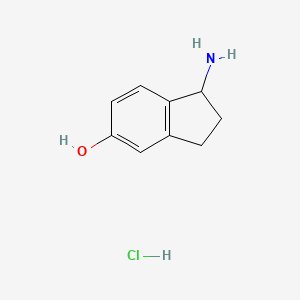
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is a synthetic organic compound that features a pyrazine ring substituted with an amino group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring is constructed through cyclization reactions.
Introduction of Amino and Chlorine Groups: The amino and chlorine groups are introduced via substitution reactions, often using reagents like ammonia and chlorinating agents.
Addition of the But-3-yn-2-ol Moiety: The final step involves the addition of the but-3-yn-2-ol group through coupling reactions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The amino and chlorine groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The but-3-yn-2-ol moiety can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-chloropyrazine: Lacks the but-3-yn-2-ol group, making it less versatile in reactions.
2-Methylbut-3-yn-2-ol: Lacks the pyrazine ring, limiting its applications in medicinal chemistry.
4-(3-Amino-6-chloropyridin-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a pyridine ring instead of pyrazine, affecting its chemical properties and reactivity.
Uniqueness
4-(3-Amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to the combination of the pyrazine ring with the but-3-yn-2-ol moiety, providing a versatile scaffold for further functionalization and applications in various fields.
Propiedades
Fórmula molecular |
C9H10ClN3O |
|---|---|
Peso molecular |
211.65 g/mol |
Nombre IUPAC |
4-(3-amino-6-chloropyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H10ClN3O/c1-9(2,14)4-3-6-8(11)12-5-7(10)13-6/h5,14H,1-2H3,(H2,11,12) |
Clave InChI |
BYJZNQOFAVDPJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC1=NC(=CN=C1N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



